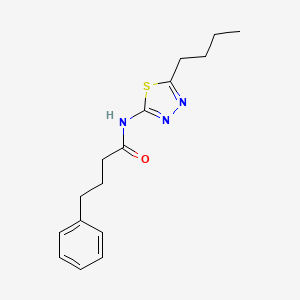![molecular formula C16H22N2O2 B4718893 N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4718893.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, also known as DHINU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DHINU belongs to the class of indenyl urea derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea is not fully understood. However, it has been proposed that N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been shown to modulate the activity of the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1), which are involved in pain sensation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have a protective effect on neurons and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea. One area of research is the development of N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been proposed as a potential therapeutic agent for chronic pain and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea has been shown to have a protective effect on neurons and has been proposed as a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(15-6-3-9-20-15)17-16(19)18-14-8-7-12-4-2-5-13(12)10-14/h7-8,10-11,15H,2-6,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJQLTVAWBOWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)

![2,4,5-trichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B4718842.png)
![2-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4718853.png)
![N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
![2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide](/img/structure/B4718864.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![isopropyl 4-(aminocarbonyl)-3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4718879.png)

![N-1,3-benzodioxol-5-yl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4718892.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4718899.png)
![ethyl 2-({[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4718905.png)